
2-(Pyrazin-2-yl)quinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrazin-2-yl)quinazolin-4-ol is a heterocyclic compound that features a quinazoline core fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yl)quinazolin-4-ol typically involves the reaction of anthranilic acid derivatives with pyrazine carboxylic acids under reflux conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyrazin-2-yl)quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines .
Applications De Recherche Scientifique
2-(Pyrazin-2-yl)quinazolin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 2-(Pyrazin-2-yl)quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling pathways, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Quinazolin-4-ol: Shares the quinazoline core but lacks the pyrazine ring.
Pyrazin-2-ylquinazoline: Similar structure but different functional groups.
2-(Pyridin-2-yl)quinazolin-4-ol: Similar structure with a pyridine ring instead of a pyrazine ring
Uniqueness: 2-(Pyrazin-2-yl)quinazolin-4-ol is unique due to its specific combination of the quinazoline and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H8N4O |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
2-pyrazin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H8N4O/c17-12-8-3-1-2-4-9(8)15-11(16-12)10-7-13-5-6-14-10/h1-7H,(H,15,16,17) |
Clé InChI |
LVAFBCMJGSYNRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


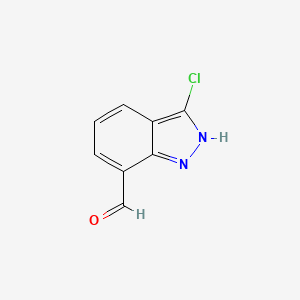
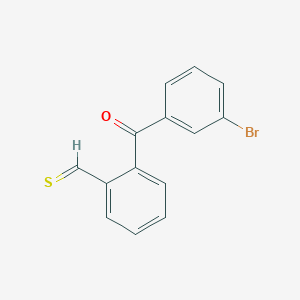
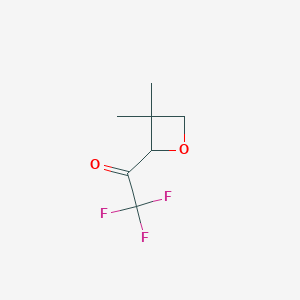
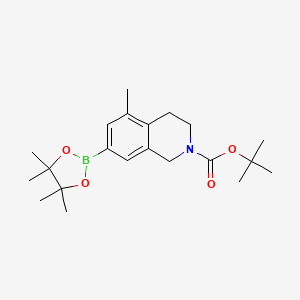
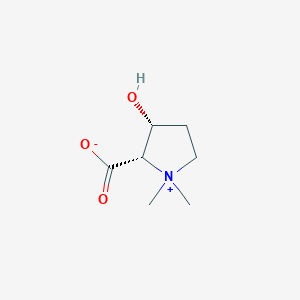
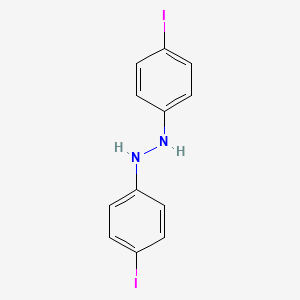
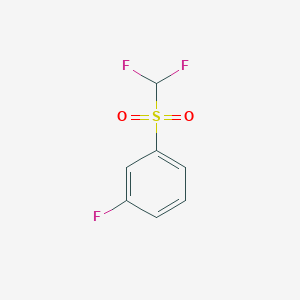

![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
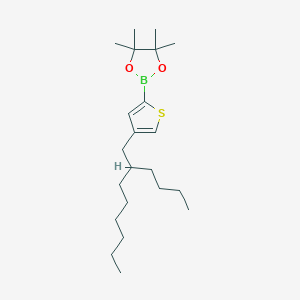


amino]benzoic acid](/img/structure/B15200078.png)
